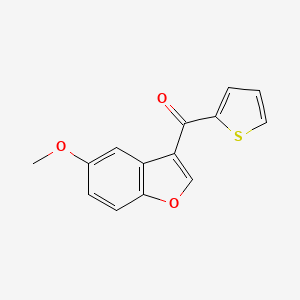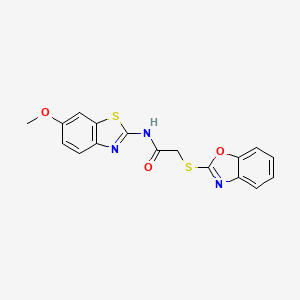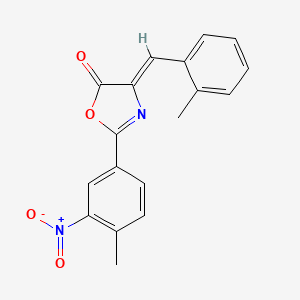
(5-Methoxy-benzofuran-3-yl)-thiophen-2-yl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran is a heterocyclic compound that incorporates both benzofuran and thiophene rings. These structures are known for their aromatic properties and are often used in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran typically involves the reaction of 5-methoxybenzofuran with thiophene-2-carbonyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a benzofuranone derivative, while reduction of the carbonyl group can produce a thiophene alcohol .
Applications De Recherche Scientifique
5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobenzo[b]thiophene-2-carbonyl chloride: Similar in structure but with a chlorine substituent.
5-Methoxy-3-(thiophene-2-yl)pyrazolo[1,5-a]thieno[2,3-e]pyrimidine: Contains a pyrazolo and thieno ring system.
Uniqueness
5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran is unique due to its specific combination of benzofuran and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C14H10O3S |
|---|---|
Poids moléculaire |
258.29 g/mol |
Nom IUPAC |
(5-methoxy-1-benzofuran-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C14H10O3S/c1-16-9-4-5-12-10(7-9)11(8-17-12)14(15)13-3-2-6-18-13/h2-8H,1H3 |
Clé InChI |
TXDONRRSHXDVTK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B11546053.png)
![2-methoxy-4-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B11546055.png)
![N,N'-(4-methylbenzene-1,3-diyl)bis[2-(1,3-benzothiazol-2-ylsulfanyl)acetamide]](/img/structure/B11546061.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B11546069.png)


![3-(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B11546095.png)
![1-(Dimethoxymethyl)-17-(2-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11546099.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11546102.png)


![4-ethyl-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B11546116.png)
